Ikarisoside F
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Overview
Description
Ikarisoside F is a natural product found in Epimedium diphyllum, Epimedium grandiflorum, and Vancouveria hexandra with data available.
Mechanism of Action
- Ikarisoside F is a natural flavonol glycoside derived from plants of the genus Epimedium. These plants have been used in Traditional Chinese Medicine as tonics, antirheumatics, and aphrodisiacs .
- Specifically, this compound inhibits the secretion of catecholamines induced by acetylcholine, which is a physiological secretagogue and an agonist of nicotinic acetylcholine receptors .
- Overall, this compound’s mode of action involves blocking nicotinic acetylcholine receptor-ion channels, leading to reduced catecholamine secretion and synthesis .
- Downstream effects involve decreased catecholamine release, impacting stress responses and sympathetic nervous system activity .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
Ikarisoside F interacts with the enzyme AdoHcy hydrolase . It has been reported to bind to this enzyme and inhibit its activity . The nature of this interaction is inhibitory, with this compound acting as an enzyme inhibitor .
Cellular Effects
This compound has been shown to inhibit the secretion of catecholamines induced by acetylcholine in cultured bovine adrenal medullary cells . This suggests that this compound can influence cell function by modulating cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to biomolecules such as AdoHcy hydrolase . This binding interaction results in the inhibition of the enzyme, which can lead to changes in gene expression .
Metabolic Pathways
As a flavonol glycoside, it is likely that it interacts with enzymes and cofactors involved in flavonoid metabolism .
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O14/c1-12(2)4-9-16-17(33)10-18(34)20-23(38)28(26(43-27(16)20)14-5-7-15(32)8-6-14)44-31-29(24(39)21(36)13(3)42-31)45-30-25(40)22(37)19(35)11-41-30/h4-8,10,13,19,21-22,24-25,29-37,39-40H,9,11H2,1-3H3/t13-,19+,21-,22-,24+,25+,29+,30-,31-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPIQZXMZNLGRL-NPFMWIEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)OC5C(C(C(CO5)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is known about the potential benefits of Icariside F on bone health?
A1: While the provided research articles do not directly investigate the effects of Icariside F in isolation, one study explores the effects of a flavonoid fraction extracted from Herba Epimedii which includes Icariside F as one of its eight flavonoid glycoside components. This study demonstrated that the flavonoid fraction, administered to ovariectomized rats, exhibited positive effects on bone metabolism. Specifically, the fraction increased bone strength and improved trabecular bone mineral density, suggesting a potential role in mitigating bone loss associated with osteoporosis. Further research focusing specifically on Icariside F is needed to confirm its individual contribution to these observed effects.
Q2: What other flavonoids are found alongside Icariside F in the aerial parts of Epimedium brevicornum?
A2: A study on the chemical constituents of Epimedium brevicornum identified six flavonoids, including Icariside F. The other five flavonoids isolated were:
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